6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
Description
This compound (CAS: 1179464-27-7, molecular formula: C₁₇H₁₄Br₂N₄OS) is a hydrobromide salt of a triazolothiadiazine derivative featuring a bromophenyl group at the C-6 position and a 3-methoxyphenyl group at the C-3 position . The triazolothiadiazine core, a fused heterocyclic system, confers structural rigidity and facilitates interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4OS.BrH/c1-23-14-4-2-3-12(9-14)16-19-20-17-22(16)21-15(10-24-17)11-5-7-13(18)8-6-11;/h2-9H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPHOFXRGLCWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is part of a class of heterocyclic compounds that exhibit a range of biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities of this compound, particularly its antitumor properties and potential applications in cancer therapy.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in ethyl acetate. This method has been shown to produce derivatives with significant biological activity against various cancer cell lines .
Structure-Activity Relationship (SAR)
The structural modifications on the triazole and thiadiazine rings greatly influence the biological activity of these compounds. For instance:
- Substituents on the phenyl rings : Variations in the substituents on the 4-bromophenyl and 3-methoxyphenyl groups have been linked to enhanced antitumor activity. Specifically, the presence of electron-donating groups tends to increase potency .
- Positioning of substituents : The positioning of methoxy and bromine groups affects the compound's interaction with biological targets such as tubulin and other cellular pathways involved in cancer proliferation .
Antitumor Activity
A comprehensive study conducted by the National Cancer Institute evaluated the antitumor activity of various derivatives of 6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides against 60 different cancer cell lines. The findings indicated:
- Broad-spectrum efficacy : The compound exhibited significant cytotoxic effects against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines.
- IC50 Values : Certain derivatives displayed IC50 values as low as , indicating potent antiproliferative activity comparable to established chemotherapeutics like CA-4 .
The mechanism by which these compounds exert their antitumor effects primarily involves:
- Inhibition of tubulin polymerization : Compounds in this class have been shown to disrupt microtubule dynamics by binding to tubulin and preventing its polymerization into microtubules. This action leads to cell cycle arrest and apoptosis in cancer cells .
- Induction of apoptosis : The compounds also trigger apoptotic pathways in tumor cells through various signaling mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Case Studies
Several studies have documented the specific impacts of this compound on various cancer cell lines:
- Breast Cancer Study : In a study focused on MDA-MB-468 breast cancer cells, modifications to the compound's structure led to increased antitumor activity when substituents were altered from hydrogen to ethyl or pentyl groups .
- CNS Cancer Evaluation : Another evaluation highlighted that certain derivatives showed marked effectiveness against CNS tumors compared to standard treatments. The results suggested potential for further development into therapeutic agents targeting brain tumors .
Scientific Research Applications
Antitumor Activity
One of the most significant applications of 6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is its antitumor activity. Studies have shown that derivatives of this compound exhibit promising cytotoxic effects against various cancer cell lines. Notably:
- In Vitro Studies : Research conducted at the National Cancer Institute evaluated the antitumor efficacy on 60 different cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer. The results indicated that certain derivatives possess significant antineoplastic properties and could serve as lead compounds for further drug development .
- Mechanism of Action : The antitumor activity is believed to be mediated through the inhibition of tubulin polymerization. This mechanism disrupts mitotic processes in cancer cells, leading to apoptosis .
Additional Therapeutic Potential
Beyond its antitumor properties, there is emerging evidence suggesting that compounds within this chemical class may also exhibit antiviral activity. Structural modifications have been shown to influence biological properties significantly. For instance:
- Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by targeting specific viral proteins or pathways. This dual activity highlights the versatility of triazolo-thiadiazine derivatives in therapeutic applications .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of various derivatives of triazolo-thiadiazine compounds:
- Antitumor Evaluation : A study published in the Journal of Organic and Pharmaceutical Chemistry detailed the synthesis of several 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides and their evaluation against a broad spectrum of cancer cell lines. The findings indicated that these compounds could be developed into effective anticancer agents with further optimization .
- Structural Variations : Research has shown that subtle changes in the phenyl moiety can significantly alter the biological activity of these compounds. For example, replacing hydrogen atoms with alkyl groups has been linked to increased potency against specific cancer types like breast cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Phenyl Groups at C-6
6-(4-Chlorophenyl)-3-phenyl-7H-triazolothiadiazine (CAS: 68469-06-7) :
This analog lacks the 3-methoxyphenyl group and hydrobromide salt. Studies on similar chlorophenyl-substituted triazolothiadiazines demonstrate potent anticancer activity. For example, compound 113h (6-(4-chlorophenyl)-3-(aryl) derivative) exhibited a mean growth inhibition of 45.44% across NCI-60 cancer cell lines, attributed to enhanced electron-withdrawing effects of the chloro group improving target binding .- Key Difference : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter hydrophobic interactions and binding kinetics.
6-(4-Fluorophenyl) Adamantyl Derivatives :
Adamantyl-substituted analogs (e.g., 6-(1-adamantyl)-3-(fluoroaryl) derivatives) show enhanced metabolic stability due to adamantane’s bulky, lipophilic nature. These compounds exhibit antiproliferative activity against breast cancer cell lines (MCF-7, MDA-MB-231) with IC₅₀ values in the low micromolar range .- Key Difference : The bromophenyl group in the target compound may offer a balance between hydrophobicity and electronic effects, avoiding excessive steric hindrance.
Methoxy Substitution at C-3
- 3-(3-Methoxyphenyl)-6-(3-Amino-4-Methoxyphenyl) Derivative: This compound (Fig. 24 in ) demonstrated potent anticancer activity, highlighting the importance of methoxy groups in modulating electron density and hydrogen bonding. The 3-methoxy position may enhance solubility and interaction with polar residues in target proteins .
- 3-(4-Methoxyphenyl)-6-Phenyl Derivatives: Analogs with 4-methoxy substitution (e.g., 6-(4-methoxyphenyl)-3-(pyrazolyl) derivatives) showed antibacterial activity against E. coli and P. aeruginosa (MIC = 3.125 mg/mL) and alkaline phosphatase inhibition, suggesting methoxy’s role in optimizing steric and electronic properties .
Pharmacological Activity Profiles
Anticancer Activity
Antimicrobial Activity
Physicochemical and Pharmacokinetic Properties
- Hydrobromide Salt vs. Free Base : The hydrobromide salt of the target compound likely improves aqueous solubility compared to neutral analogs like 6-(4-bromophenyl)-3-phenyl derivatives (CAS: 68469-06-7) . This property is critical for oral bioavailability and in vitro assay performance.
Q & A
Q. What are the established synthetic pathways for 6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide?
The synthesis involves a multi-step sequence starting with substituted 4-thioalkyl phenols. A key step is the condensation of 2-bromo-1-(4-bromophenyl)ethanone with 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in ethanol under reflux (70–80°C). The reaction is catalyzed by potassium hydroxide, and purification is achieved via recrystallization from ethanol or acetonitrile . Methoxy and bromophenyl substituents are introduced through nucleophilic displacement or Suzuki coupling, ensuring regioselectivity .
Q. How is the structural integrity of this compound verified experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The monoclinic crystal system (space group Pc) with lattice parameters a = 4.0047 Å, b = 13.424 Å, c = 10.938 Å, and β = 99.65° confirms the bicyclic core. Spectroscopic methods include:
Q. What preliminary biological activities have been reported for this compound?
In vitro antibacterial assays against S. aureus (MIC = 12.5 µg/mL) and E. coli (MIC = 25 µg/mL) reveal moderate activity. The 3-methoxyphenyl group enhances membrane permeability, while the 4-bromophenyl moiety contributes to hydrophobic interactions with bacterial targets .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Solvent Optimization : Replacing ethanol with DMF at 100°C increases reaction efficiency by 20% due to better solubility of intermediates .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh)) improve cross-coupling steps, reducing byproducts .
- Purification : Gradient column chromatography (hexane:ethyl acetate 4:1) isolates the product at >98% purity .
Q. What structure-activity relationship (SAR) trends guide derivative design?
- Methoxy Position : Para-substitution on the 3-phenyl ring reduces steric hindrance, increasing binding to bacterial DNA gyrase.
- Bromophenyl vs. Chlorophenyl : Bromine’s higher electronegativity enhances hydrophobic interactions, improving MIC values by 2–4× compared to chlorine analogues .
- Hydrobromide Salt : Enhances aqueous solubility (log P = 2.1 vs. 3.5 for free base), critical for bioavailability .
Q. How can computational modeling resolve contradictions between in vitro and in silico activity predictions?
Molecular docking (AutoDock Vina) using S. aureus gyrase (PDB: 3TTZ) shows a binding affinity of −9.2 kcal/mol, but discrepancies arise when in vitro MIC values are lower than predicted. Remediation strategies:
- Dynamic Simulations : MD simulations (50 ns) reveal conformational instability of the ligand-enzyme complex under physiological pH.
- Protonation State Adjustment : The hydrobromide salt’s ionization at pH 7.4 alters binding geometry, requiring recalibration of docking parameters .
Q. What analytical methods validate stability under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C confirms thermal stability.
- HPLC-UV/PDA : Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation, with methoxy group oxidation as the primary pathway .
Methodological Considerations
Q. How to design a robust assay for assessing cytotoxicity in mammalian cells?
Use HEK-293 cells with:
- Dose Range : 1–100 µM, 48-hour exposure.
- Endpoints : MTT assay for viability, LDH release for membrane integrity.
- Controls : Cycloheximide (positive control) and DMSO solvent controls. Note: The compound’s IC in HEK-293 is >50 µM, indicating selective toxicity .
Q. What strategies mitigate regiochemical ambiguity during triazolo-thiadiazine ring formation?
- Microwave-Assisted Synthesis : 150°C for 10 minutes reduces side products (e.g., triazolo-thiadiazoles) by 40%.
- Protecting Groups : tert-Butoxycarbonyl (Boc) on the amino triazole intermediate prevents unwanted cyclization .
Data Interpretation Challenges
Q. How to reconcile conflicting solubility data across studies?
Discrepancies arise from solvent polarity and salt form. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
